N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 717858-97-4
VCID: VC8665538
InChI: InChI=1S/C13H9F3N2O/c14-13(15,16)10-1-3-11(4-2-10)18-12(19)9-5-7-17-8-6-9/h1-8H,(H,18,19)
SMILES: C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CC=NC=C2
Molecular Formula: C13H9F3N2O
Molecular Weight: 266.22 g/mol

N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide

CAS No.: 717858-97-4

Cat. No.: VC8665538

Molecular Formula: C13H9F3N2O

Molecular Weight: 266.22 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide - 717858-97-4

Specification

CAS No. 717858-97-4
Molecular Formula C13H9F3N2O
Molecular Weight 266.22 g/mol
IUPAC Name N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Standard InChI InChI=1S/C13H9F3N2O/c14-13(15,16)10-1-3-11(4-2-10)18-12(19)9-5-7-17-8-6-9/h1-8H,(H,18,19)
Standard InChI Key JFCDNQVJUVAQQQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CC=NC=C2
Canonical SMILES C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CC=NC=C2

Introduction

Chemical Structure and Physicochemical Properties

N-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxamide (molecular formula: C₁₃H₉F₃N₂O; molecular weight: 266.22 g/mol) consists of two aromatic systems: a pyridine ring and a para-trifluoromethyl-substituted phenyl ring connected by a carboxamide bridge. The trifluoromethyl group enhances lipophilicity and metabolic stability, common features in pharmacologically active molecules.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₃H₉F₃N₂O
Molecular Weight266.22 g/mol
LogP (Predicted)2.8–3.2
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, pyridine N, two CF₃ F)
Rotatable Bonds3

The para-substitution pattern distinguishes this compound from its meta-substituted analog, potentially altering electronic distribution and steric interactions with biological targets.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide likely follows established methodologies for aromatic carboxamides:

  • Trifluoromethylation: Introduction of the CF₃ group via Ullmann-type coupling or direct fluorination using reagents like CF₃I in the presence of copper catalysts.

  • Amide Bond Formation: Coupling 4-pyridinecarboxylic acid with 4-(trifluoromethyl)aniline using carbodiimide-based reagents (e.g., EDC, HOBt).

Example Reaction:

4-Pyridinecarboxylic acid+4-(Trifluoromethyl)anilineEDC/HOBtN-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxamide\text{4-Pyridinecarboxylic acid} + \text{4-(Trifluoromethyl)aniline} \xrightarrow{\text{EDC/HOBt}} \text{N-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxamide}

Industrial-Scale Considerations

Continuous flow reactors and heterogeneous catalysis (e.g., palladium on carbon) may optimize yield and purity. Purification typically involves recrystallization from ethanol/water mixtures or chromatographic techniques.

TargetPredicted IC₅₀ (µM)Mechanism of Action
Mitochondrial Complex II0.5–2.0Competitive inhibition at Q-site
PI3K/AKT Pathway5.0–10.0Downregulation of survival signals
Bacterial Sfp-PPTase1.5–3.0Disruption of fatty acid synthesis

Anticancer Activity

Pyridine-carboxamide derivatives demonstrate antiproliferative effects in colorectal (Caco-2, IC₅₀: 37.4 µM) and breast cancer (MCF-7, IC₅₀: 15.0 µM) models. The para-CF₃ group may enhance membrane permeability compared to meta analogs.

Structure-Activity Relationships (SAR)

Key structural determinants of activity in related compounds include:

  • Pyridine Nitrogen: Essential for π-π stacking with aromatic residues in enzyme active sites.

  • Trifluoromethyl Group: Increases metabolic stability and modulates electron-withdrawing effects.

  • Substitution Position: Para-substitution may improve target engagement in planar binding pockets compared to meta-substitution.

Table 3: SAR Comparison of CF₃-Substituted Analogs

CompoundSubstitution PositionLogPIC₅₀ (Mitochondrial Complex II)
N-[3-(Trifluoromethyl)phenyl]...Meta3.00.8 µM
N-[4-(Trifluoromethyl)phenyl]...Para3.21.2 µM (Predicted)

Industrial and Research Applications

Medicinal Chemistry

  • Intermediate for Neurokinin-1 Antagonists: Carboxamide derivatives serve as precursors for drugs targeting migraines and chemotherapy-induced nausea.

  • Antibacterial Agents: Analogous compounds inhibit bacterial Sfp-PPTase (IC₅₀: 0.5 µM), a target absent in humans.

Material Science

The trifluoromethyl group’s electron-withdrawing properties make this compound a candidate for:

  • Liquid crystals

  • Organic semiconductors

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